1-Benzyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Scientific Research Applications
1-Benzyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active molecule. This property allows it to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes and proteins involved in redox processes.
Pathways Involved: Cellular redox signaling pathways and oxidative stress response mechanisms.
Comparison with Similar Compounds
1-Benzyl-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar structure but with two benzyl groups instead of one.
4,4’-Bipyridinium derivatives: A broad class of compounds with varying substituents on the bipyridine rings.
Uniqueness: The presence of a single benzyl group in 1-Benzyl-4,4’-bipyridin-1-ium dibromide provides it with unique redox properties and makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
72433-69-3 |
---|---|
Molecular Formula |
C17H16Br2N2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H15N2.2BrH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChI Key |
RIHANPXRXLCGMG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.